molecular formula C19H23NO4 B1249882 Isosinomenine

Isosinomenine

Cat. No. B1249882
M. Wt: 329.4 g/mol
InChI Key: OWDQPILTDJLGCN-QHRIQVFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosinomenine is a morphinane alkaloid.

Scientific Research Applications

Tautomeric Properties and Environmental Influence

  • Isosinomenine, also referred to as isoguanine or 2-hydroxyadenine, exhibits unique tautomeric properties. Tautomers are different forms of a molecule that readily interconvert. The tautomeric preference of isosinomenine changes dramatically when influenced by polar solvents or the DNA microenvironment, differing significantly from its properties in the gas phase. This modulation of tautomeric properties by the environment is crucial for understanding spontaneous mutations and designing new nucleobases with multiple recognition properties (Blas, Luque, & Orozco, 2004).

Synthetic Biology and Genetic Information Systems

  • Isosinomenine is integral to synthetic biology, especially in developing a six-letter genetic alphabet. Challenges in fidelity during PCR due to minor tautomeric forms of isosinomenine can be addressed by replacing thymidine triphosphate with 2-thiothymidine triphosphate, enhancing the accuracy of the PCR amplification of a six-letter DNA alphabet (Sismour & Benner, 2005).

Photodynamics in Alternative DNA Bases

  • Isosinomenine, proposed as a component of expanded genetic codes, has significant photodynamics. Its different tautomeric forms in the gas phase demonstrate varied photostability. Enol tautomers are relatively short-lived and photostable, whereas keto forms, more relevant biologically, are trapped in dark nπ* states that are long-lived enough to participate in potentially destructive photochemistry (Gate et al., 2019).

Occurrence in Biological Systems

  • Isosinomenine or isoguanosine has been identified in humans and mice. Found in RNA from mouse liver and human urine and cerebrospinal fluid, its presence suggests potential biological functions beyond being merely a product of oxidative stress (Weimann et al., 2019).

Role in the Genetic Code

  • Isosinomenine's role in the genetic code is influenced by its tautomeric stability. Its insufficient stability may have been a key factor in its exclusion from the genetic code during evolutionary processes, highlighting the importance of molecular stability in genetic encoding (Jaworski, Kwiatkowski, & Lesyng, 2009).

properties

Product Name

Isosinomenine

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(1S,9S,10S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,10,12-13,22H,6-9H2,1-3H3/t12-,13+,19-/m1/s1

InChI Key

OWDQPILTDJLGCN-QHRIQVFBSA-N

Isomeric SMILES

CN1CC[C@@]23C=C(C(=O)C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC

Canonical SMILES

CN1CCC23C=C(C(=O)CC2C1CC4=C3C(=C(C=C4)OC)O)OC

synonyms

milonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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